1-(2-Bromobenzyl)piperazine 2HCl
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Overview
Description
1-(2-Bromobenzyl)piperazine 2HCl is a chemical compound with the molecular formula C11H15BrN2·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in chemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromobenzyl)piperazine 2HCl can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzyl)piperazine 2HCl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted piperazines can be formed.
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Dehalogenated piperazine derivatives.
Scientific Research Applications
1-(2-Bromobenzyl)piperazine 2HCl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)piperazine 2HCl involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)piperazine: Similar structure but lacks the benzyl group.
1-(4-Bromophenyl)piperazine: Bromine atom is positioned differently on the phenyl ring.
1-(2-Fluorophenyl)piperazine: Fluorine atom instead of bromine.
Uniqueness
1-(2-Bromobenzyl)piperazine 2HCl is unique due to the presence of both the bromobenzyl and piperazine moieties, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H17BrCl2N2 |
---|---|
Molecular Weight |
328.07 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H |
InChI Key |
KLFCAJAMBIBOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2Br.Cl.Cl |
Origin of Product |
United States |
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